molecular formula C10H20ClN B12735709 N-Methyl-N-2-propynyl-2-hexanamine hydrochloride CAS No. 143347-20-0

N-Methyl-N-2-propynyl-2-hexanamine hydrochloride

Cat. No.: B12735709
CAS No.: 143347-20-0
M. Wt: 189.72 g/mol
InChI Key: CBROVNABGLSZRB-UHFFFAOYSA-N
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Description

N-Methyl-N-2-propynyl-2-hexanamine hydrochloride is a chemical compound with a unique structure that includes a hexanamine backbone substituted with a methyl and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-2-propynyl-2-hexanamine hydrochloride typically involves the alkylation of 2-hexanamine with methyl and propynyl groups. One common method includes the reaction of 2-hexanamine with methyl iodide and propargyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-2-propynyl-2-hexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the propynyl group, using reagents like sodium azide or sodium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-Methyl-N-2-propynyl-2-hexanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-2-propynyl-2-hexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with neurotransmitter pathways, affecting signal transmission in the nervous system.

Comparison with Similar Compounds

  • N-Methyl-2-hexanamine
  • N-Ethyl-2-hexanamine
  • Methylhexanamine

Comparison: N-Methyl-N-2-propynyl-2-hexanamine hydrochloride is unique due to the presence of both methyl and propynyl groups, which confer distinct chemical and biological properties. Compared to N-Methyl-2-hexanamine and N-Ethyl-2-hexanamine, the propynyl group in this compound allows for additional reactivity and potential applications in medicinal chemistry. Methylhexanamine, while similar in structure, lacks the propynyl group, making it less versatile in certain chemical reactions and applications.

Properties

CAS No.

143347-20-0

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylhexan-2-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-5-7-8-10(3)11(4)9-6-2;/h2,10H,5,7-9H2,1,3-4H3;1H

InChI Key

CBROVNABGLSZRB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)N(C)CC#C.Cl

Related CAS

143347-04-0 (Parent)

Origin of Product

United States

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